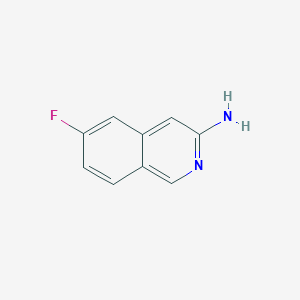

6-Fluoroisoquinolin-3-amine

Descripción

Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Medicinal Chemistry

The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme. nih.gov This versatility has made it a focal point for drug design and discovery. nih.govresearchgate.net Derivatives of isoquinoline exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties. semanticscholar.orgwisdomlib.org

The structural diversity of isoquinoline derivatives allows for the fine-tuning of their biological effects. nih.gov For instance, substitutions at different positions on the isoquinoline ring can enhance the selectivity and potency of a compound for specific biological targets. semanticscholar.org This has led to the development of numerous isoquinoline-based drugs for a wide range of diseases, such as cancer, infectious diseases, and neurological disorders. nih.gov Beyond pharmaceuticals, isoquinoline derivatives are also utilized in material science for creating advanced materials with unique optical and electronic properties. amerigoscientific.com

Overview of Fluorinated Heterocycles in Contemporary Chemical Biology

The introduction of fluorine atoms into heterocyclic compounds is a key strategy in modern medicinal chemistry. tandfonline.com Fluorine's high electronegativity and small size can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its significant impact on drug efficacy and safety. numberanalytics.com

The incorporation of fluorine can enhance several key pharmacokinetic and pharmacodynamic parameters. chim.it These include increased metabolic stability, improved bioavailability, and better binding affinity to target proteins. tandfonline.comrsc.org The strategic placement of fluorine atoms can also modulate the acidity or basicity of nearby functional groups, further influencing the molecule's biological activity. tandfonline.com This has led to the development of numerous successful fluorinated heterocyclic drugs, including antibiotics and anticancer agents. numberanalytics.com

Rationale for Focused Research on 6-Fluoroisoquinolin-3-amine

The compound this compound emerges as a molecule of significant interest at the intersection of isoquinoline chemistry and fluorine chemistry. Its structure combines the privileged isoquinoline scaffold with a strategically placed fluorine atom and an amine group, suggesting a high potential for biological activity.

The fluorine at the 6-position is of particular note. Research has shown that the position of fluorine substitution on the isoquinoline ring can significantly impact the biological activity of the resulting compound. ucla.edu For example, in some contexts, a 6-fluoro substitution has been shown to be more potent than a 4-fluoro substitution. ucla.edu The amine group at the 3-position is also significant, as 3-aminoisoquinolines are a known class of compounds with various biological activities. rsc.org

The combination of these features makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique electronic and steric properties, conferred by the fluorine and amine substituents, provide a platform for developing new chemical entities with tailored biological profiles.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260760-86-8 | enaminestore.com |

| Molecular Formula | C₉H₇FN₂ | enaminestore.com |

| Molecular Weight | 162.16 g/mol | enaminestore.com |

| SMILES | Nc1cc2cc(F)ccc2cn1 | enaminestore.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERFSIJZZZJFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoroisoquinolin 3 Amine and Its Analogs

Direct Amination Approaches to 3-Aminoisoquinolines

Direct amination involves the introduction of an amino group onto a pre-existing isoquinoline (B145761) skeleton. This is typically achieved through nucleophilic substitution reactions where a leaving group at the 3-position, usually a halogen, is displaced by an amine.

The substitution of a halogen at the 3-position of an isoquinoline ring with ammonia (B1221849) or a primary amine is a direct method to forge the C-N bond required for 3-aminoisoquinolines. Traditional methods often involve nucleophilic aromatic substitution (SNAr) reactions. For instance, 3-bromoisoquinoline (B184082) can be converted into 3-aminoisoquinoline in high yields by treatment with potassium amide in liquid ammonia. chem-station.com Heating 3-bromoisoquinoline with ethanolic ammonia in a sealed vessel at elevated temperatures (e.g., 130°C) also affords the desired product, albeit with a potentially lower yield. chem-station.com

Modern cross-coupling reactions have provided milder and more versatile alternatives. Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, has been successfully applied to the synthesis of aminoquinolines from their corresponding chloro and bromo derivatives. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP or DavePhos), and a base like sodium tert-butoxide. nih.gov Similarly, the Ullmann condensation, a copper-catalyzed C-N bond-forming reaction, can be used. This reaction involves treating an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures. researchgate.net

| Reaction Type | Reagents | Typical Conditions |

| Nucleophilic Substitution | KNH₂/liq. NH₃ | Low temperature |

| Nucleophilic Substitution | Ethanolic NH₃ | High temperature (130°C) |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base (e.g., NaOtBu), Amine | Elevated temperature (e.g., reflux in dioxane) |

| Ullmann Condensation | Cu catalyst, Amine | High temperature (>200°C) |

While direct amination is a straightforward concept, its practical application is often hampered by the need for harsh reaction conditions. Classical nucleophilic aromatic substitution reactions on unactivated halo-isoquinolines typically require high temperatures and pressures, which can limit functional group tolerance and lead to the formation of side products.

The Ullmann condensation, for example, traditionally necessitates very high temperatures, often exceeding 210°C, and the use of stoichiometric amounts of copper powder in high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. researchgate.net These conditions are energy-intensive and can be incompatible with sensitive functional groups on the isoquinoline core or the amine coupling partner.

Modern palladium-catalyzed methods, while generally milder than the Ullmann reaction, still present challenges. They often require the use of strong, sterically hindered bases such as sodium tert-butoxide, which can be sensitive to moisture and air. nih.gov Furthermore, the palladium catalysts and the specialized phosphine ligands that are crucial for high reactivity and selectivity can be expensive and air-sensitive, which can complicate scale-up and increase costs. chemeurope.com Catalyst deactivation and the formation of diarylamine byproducts can also be issues, particularly when using ammonia directly. researchgate.net

Cyclocondensation Strategies for 3-Aminoisoquinoline Formation

An alternative to direct amination is the construction of the 3-aminoisoquinoline ring system from acyclic precursors. These methods involve the formation of the pyridine (B92270) ring of the isoquinoline core through a cyclization reaction, with the 3-amino group being introduced as part of one of the starting materials.

The synthesis of 3-aminoisoquinolines can be envisioned through the condensation of a 2-cyanomethyl benzaldehyde (B42025) derivative with an amine. In this approach, the amine would initially react with the aldehyde to form an imine. Subsequent intramolecular cyclization, driven by a base, would involve the nucleophilic attack of the carbanion generated from the cyanomethyl group onto the imine carbon. Tautomerization of the resulting cyclic intermediate would then lead to the aromatic 3-aminoisoquinoline product. This strategy is analogous to the Friedländer annulation, which is a well-established method for quinoline (B57606) synthesis from 2-aminobenzaldehydes and ketones. researchgate.net

A related and powerful strategy for constructing the 3-aminoisoquinoline core is the cyclocondensation of 2-acylphenylacetonitriles (also known as 2-cyanomethyl aryl ketones) with ammonia or primary amines. This reaction proceeds via an intramolecular Thorpe-Ziegler reaction. wikipedia.org The mechanism involves the initial formation of an enamine or imine by the reaction of the amine with the ketone carbonyl group. A base then deprotonates the α-carbon of the nitrile, generating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the imine or enamine carbon, forming a six-membered ring. Subsequent tautomerization and aromatization yield the stable 3-aminoisoquinoline system. This method is particularly versatile as it allows for the introduction of a substituent at the 1-position of the isoquinoline ring, originating from the acyl group of the starting material.

| Starting Material | Key Intermediate | Reaction | Product |

| 2-Acylphenylacetonitrile | Enamine/Imine | Intramolecular Thorpe-Ziegler Cyclization | 1-Substituted-3-aminoisoquinoline |

The use of microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and often improving yields and selectivity. jmpas.com Cyclocondensation reactions, such as those used to form isoquinoline and related heterocyclic systems, frequently benefit from microwave assistance. nih.goveurekaselect.com The rapid and efficient heating provided by microwaves can significantly reduce reaction times from hours to minutes. nih.govnih.gov

In the context of the cyclocondensation strategies described above, microwave heating can promote the key bond-forming and dehydration/aromatization steps. For example, a microwave-assisted Friedländer-type synthesis of quinolines has been shown to proceed in minutes in excellent yield, using acetic acid as both a solvent and catalyst. researchgate.netnih.gov This approach avoids the need for strong acids or very high temperatures often required in conventional heating methods. The catalyst-free, one-pot, three-component synthesis of related nitrogen heterocycles has also been successfully achieved under microwave irradiation, demonstrating the power of this technique to enhance efficiency and promote greener chemical processes. nih.gov These examples strongly suggest that the synthesis of 6-Fluoroisoquinolin-3-amine and its analogs via cyclocondensation pathways could be significantly optimized through the application of microwave-assisted protocols.

Intramolecular Transannulation Reactions

Intramolecular transannulation reactions represent an innovative approach to synthesizing isoquinoline derivatives, offering pathways that are often characterized by their efficiency and novel bond-forming strategies.

Metal-Free One-Pot Synthesis via 1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles

A significant advancement in the synthesis of 3-aminoisoquinolines has been the development of a metal-free, one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. name-reaction.comorganic-chemistry.orgwikipedia.org This method provides an efficient route to various 3-aminoisoquinolines from readily available starting materials. The reaction proceeds by treating the triazole precursor with a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

The proposed mechanism involves the deprotonation of the aminomethyl group, followed by an intramolecular nucleophilic attack on the triazole ring. This leads to the cleavage of the N-N bond of the triazole and subsequent rearrangement to form the six-membered isoquinoline ring, with the expulsion of a sulfinate leaving group and dinitrogen. This methodology is notable for avoiding the use of transition metals, which aligns with principles of green chemistry. The reaction tolerates a variety of substituents on the phenyl ring, allowing for the synthesis of a diverse library of 3-aminoisoquinoline derivatives. name-reaction.com

Table 1: Examples of 3-Aminoisoquinolines Synthesized via Intramolecular Transannulation name-reaction.com

| Compound | Substituent | Yield (%) |

| 3a | H | 81% |

| 3h | 7-Methoxy | 74% |

| 3j | 7,8-Methylenedioxy | 56% |

| 3o | Benzo[f]fused | 91% |

Palladium- and Rhodium-Catalyzed Synthetic Routes

Transition-metal catalysis, particularly using palladium and rhodium, offers powerful and versatile methods for the construction of the isoquinoline skeleton. These reactions often proceed with high efficiency and selectivity.

Access to Isoquinolines and Isoquinolin-3-ols via Rh(III)-Catalyzed Coupling/Cyclization Cascade Reactions

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a robust strategy for synthesizing isoquinolines and related heterocycles. One such method involves the coupling and cyclization cascade reaction of arylimidates with diazo compounds. This reaction proceeds via an intermolecular C-C bond formation followed by an intramolecular C-N bond formation to construct the isoquinoline core. A key advantage of this approach is that it does not require an external oxidant. Mechanistic studies have shown a two-step process where the initial Rh(III)-catalyzed coupling/cyclization is rapid, followed by a slower dehydration step to yield the final isoquinoline or isoquinolin-3-ol product.

Another Rh(III)-catalyzed approach enables the synthesis of isoquinoline derivatives from N-chloroimines and alkenes under mild, oxidant-free conditions. This C-H activation/annulation protocol demonstrates excellent functional group tolerance and operational simplicity, providing direct access to pharmaceutically relevant scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions in Fluoroisoquinoline Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, widely used for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly valuable in the synthesis of complex aromatic and heterocyclic compounds, including fluoroisoquinolines.

In the context of synthesizing this compound, the Suzuki-Miyaura reaction can be employed to introduce aryl or other carbon-based substituents onto a pre-existing fluoroisoquinoline core. For instance, a halogenated fluoroisoquinoline, such as 6-fluoro-X-iodoisoquinoline (where X is another position on the ring), can be coupled with a suitable boronic acid or boronic ester derivative in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the late-stage functionalization of the isoquinoline scaffold. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially with heteroaryl substrates.

Reductive Amination Techniques for Isoquinoline Derivatives

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.gov This technique can be applied to the synthesis of 3-aminoisoquinoline derivatives, including this compound.

A plausible synthetic route would involve the use of a 6-fluoro-isoquinolin-3-one as the carbonyl-containing precursor. The ketone group at the C-3 position would react with an amine source, such as ammonia or an ammonium (B1175870) salt (e.g., ammonium formate), under mildly acidic conditions to form an imine intermediate. The subsequent reduction of this imine would yield the target 3-aminoisoquinoline.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu These reagents are particularly effective because they are selective for the reduction of the protonated imine over the starting ketone, allowing the reaction to be performed in a single pot. nih.gov

Table 2: Common Reagents for Reductive Amination

| Reagent Type | Examples | Role |

| Carbonyl Source | Aldehyde, Ketone (e.g., 6-fluoro-isoquinolin-3-one) | Forms the C=N bond with the amine |

| Amine Source | Ammonia, Primary Amine, Ammonium Salt | Provides the nitrogen atom for the final amine |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Reduces the intermediate imine to an amine |

| Acid Catalyst | Acetic Acid | Facilitates imine formation |

Other Notable Synthetic Transformations

Beyond the specific methods detailed above, several other classical and modern synthetic transformations are noteworthy for their utility in constructing the isoquinoline ring system.

Bischler-Napieralski Reaction: This is a classic method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. organic-chemistry.orgwikipedia.orgjk-sci.comnrochemistry.com The reaction proceeds via an intramolecular electrophilic aromatic substitution. The presence of electron-donating groups on the aromatic ring of the β-arylethylamide facilitates the cyclization. jk-sci.com This method is particularly useful for preparing isoquinolines with substituents at the 1-position.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgorganicreactions.orgthermofisher.com The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline. The reaction is driven by the formation of an electrophilic iminium ion, which undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org Like the Bischler-Napieralski reaction, the Pictet-Spengler synthesis is favored by electron-rich aromatic rings. wikipedia.org

These methods, along with more contemporary approaches, provide a rich toolbox for the synthesis of this compound and its analogs, enabling the exploration of their chemical and biological properties.

Formation of 3-Amino-4-fluoro-7-iodoisoquinoline via Desilylation and Cleavage

The synthesis of complex substituted isoquinolines often requires the use of protecting groups to mask reactive sites during chemical transformations. Silyl groups, such as trimethylsilyl (B98337) (TMS), are commonly employed to protect amines or to direct lithiation for the introduction of other functional groups.

Table 1: Representative Reagents for Desilylation

| Reagent | Conditions | Comments |

|---|---|---|

| Tetrabutylammonium fluoride (B91410) (TBAF) | THF, Room Temperature | Highly selective for silicon-oxygen and silicon-nitrogen bonds. |

| Hydrofluoric acid (HF) | Acetonitrile, Pyridine | Effective but highly corrosive and toxic. |

| Hydrochloric acid (HCl) | Methanol/Water | Common acidic hydrolysis method. |

Diazotization Reactions in the Presence of Fluoride and Chloride Sources

The primary aromatic amine of this compound and its analogs can be converted into a diazonium salt through a process called diazotization. organic-chemistry.orgbyjus.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄) at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt is a valuable synthetic intermediate.

The diazonium group can be replaced by a variety of nucleophiles in subsequent reactions.

Sandmeyer Reaction : When the diazotization is followed by treatment with a copper(I) salt, such as copper(I) chloride (CuCl), the diazonium group is replaced by a chlorine atom. masterorganicchemistry.com

Balz-Schiemann Reaction : If the diazonium salt is prepared as its tetrafluoroborate (B81430) salt and then heated, it decomposes to yield the corresponding aryl fluoride, releasing nitrogen gas and boron trifluoride. masterorganicchemistry.comchemspider.com This method is particularly useful for introducing fluorine onto an aromatic ring. A known process for preparing 4-Fluoroisoquinoline involves reacting 4-aminoisoquinoline (B122460) with fluoroboric acid and sodium nitrite to create the diazonium fluoroborate salt, which is then decomposed to the final product. quickcompany.in

Table 2: Key Diazotization and Substitution Reactions

| Reaction Name | Reagents | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5°C | Aryl Diazonium Chloride |

| Sandmeyer | Aryl Diazonium Chloride, CuCl | Aryl Chloride |

Gabriel Synthesis for Primary Amine Formation

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that often occurs when using ammonia. wikipedia.orgmasterorganicchemistry.comquimicaorganica.org The reaction utilizes potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.org The phthalimide anion acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. chemistrysteps.com The primary amine is then liberated from this intermediate by hydrolysis (using acid or base) or, more commonly, by hydrazinolysis with hydrazine (B178648) (N₂H₄). masterorganicchemistry.comlibretexts.org

While not a direct route to an aromatic amine like this compound, the Gabriel synthesis is a valuable tool for synthesizing analogs that contain a primary amine on an alkyl substituent attached to the isoquinoline core. For example, a (haloalkyl)isoquinoline could be converted to the corresponding (aminoalkyl)isoquinoline using this method.

Table 3: Steps of the Gabriel Synthesis

| Step | Reactants | Product |

|---|---|---|

| 1. Deprotonation (optional) | Phthalimide, Strong Base (e.g., KH) | Potassium Phthalimide |

| 2. Alkylation | Potassium Phthalimide, Primary Alkyl Halide (R-X) | N-Alkylphthalimide |

Acylation Reactions of Amines

The primary amino group of this compound is nucleophilic and readily undergoes acylation when treated with acylating agents such as acyl chlorides or carboxylic anhydrides. This reaction results in the formation of a stable amide bond. The reaction typically proceeds rapidly at room temperature. For acylations that produce a strong acid byproduct like HCl, a non-nucleophilic base such as pyridine or triethylamine (B128534) is often added to the reaction mixture to act as a scavenger.

Research on the acylation of the closely related compound 3-amino-1(2H)-isoquinolinone has shown that the reaction can occur at multiple sites, including N-acylation of the amino group, O-acylation of the carbonyl group, and even C-acylation at the C-4 position of the isoquinoline ring. osi.lv The specific product obtained depends on the reaction conditions and the acylating agent used. osi.lv For this compound, N-acylation is the most expected pathway under standard conditions.

Table 4: Common Acylating Agents and Products

| Acylating Agent | Product Type | Base Catalyst (Typical) |

|---|---|---|

| Acetyl Chloride | Acetamide | Pyridine |

| Acetic Anhydride | Acetamide | None or Pyridine |

Nitrosation Reactions of Amines

Nitrosation is the reaction of an amine with a nitrosating agent, which is the initial step in the diazotization process described earlier (Section 2.6.2). wikipedia.org For primary aromatic amines like this compound, this reaction is carried out with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid. wikipedia.orgnih.gov

The mechanism begins with the formation of the highly electrophilic nitrosonium ion (NO⁺) in the acidic solution. byjus.comlibretexts.org The nucleophilic nitrogen atom of the amine attacks the nitrosonium ion, forming an N-N bond. byjus.com A series of proton transfers and the elimination of a water molecule follow, ultimately leading to the formation of a stable aryl diazonium ion. byjus.commasterorganicchemistry.com This diazonium ion is a versatile intermediate that can be used in various substitution reactions. organic-chemistry.org

Table 5: Key Species in the Nitrosation of a Primary Aromatic Amine

| Species | Role | Formation |

|---|---|---|

| Sodium Nitrite (NaNO₂) | Nitrous Acid Precursor | Reactant |

| Strong Acid (e.g., HCl) | Catalyst / Proton Source | Reactant |

| Nitrosonium Ion (NO⁺) | Electrophile | In situ from NaNO₂ + Acid |

Reactions with Halogenoalkanes and Alkyl Halides

The lone pair of electrons on the nitrogen of the primary amino group in this compound allows it to act as a nucleophile and react with electrophiles such as halogenoalkanes (alkyl halides). This nucleophilic substitution reaction leads to the formation of a C-N bond, a process known as N-alkylation.

A significant challenge with the direct alkylation of primary amines is the tendency for polyalkylation. masterorganicchemistry.comyoutube.com The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine. Consequently, it can compete for the remaining alkyl halide, leading to the formation of a tertiary amine. The tertiary amine can be further alkylated to form a quaternary ammonium salt. youtube.com To achieve mono-alkylation, a large excess of the amine is typically required.

Table 6: Products of N-Alkylation of a Primary Amine (R-NH₂) with an Alkyl Halide (R'-X)

| Product | Structure | Description |

|---|---|---|

| Secondary Amine | R-NH-R' | Mono-alkylation product |

| Tertiary Amine | R-N(R')₂ | Di-alkylation product |

Reactions with Acids and Bases

As with other amines, the chemical behavior of this compound is defined by its basic and weakly acidic properties.

Reaction with Acids (Basicity) : The lone pair of electrons on the exocyclic nitrogen atom makes the compound a base. It will readily react with Brønsted-Lowry acids, such as hydrochloric acid (HCl), to accept a proton and form the corresponding ammonium salt (an isoquinolinium chloride). umich.edumsu.edu Studies on the parent 3-aminoisoquinoline show that it is a considerably weaker base than its 1-aminoisoquinoline (B73089) isomer. umich.edu This basicity allows for the formation of water-soluble salts, which can be useful for purification or formulation.

Reaction with Bases (Acidity) : The hydrogen atoms attached to the amino nitrogen are weakly acidic and can be removed by a very strong base (e.g., an organolithium reagent or sodium amide). Deprotonation converts the neutral amine into a much more nucleophilic amide anion, which can then be used in subsequent reactions.

Table 7: Acid-Base Properties

| Reaction Type | Reactant | Product |

|---|---|---|

| As a Base | Strong Acid (e.g., H₃O⁺) | Conjugate Acid (Ammonium Salt) |

Spectroscopic Characterization and Structural Elucidation of 6 Fluoroisoquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms. For 6-Fluoroisoquinolin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a full structural assignment.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core and the protons of the amine group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atoms in the heterocyclic ring, as well as the electron-donating effect of the amino group.

The protons on the isoquinoline ring system will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at position 1 (H-1) is expected to be the most deshielded due to its proximity to the heterocyclic nitrogen, likely appearing as a singlet or a narrow doublet. The protons on the fluorinated benzene (B151609) ring (H-5, H-7, H-8) will exhibit complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to proton exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 8.5 - 9.0 | s | - |

| H-4 | 6.8 - 7.2 | s | - |

| H-5 | 7.5 - 7.8 | dd | J(H5-F) ≈ 8-10, J(H5-H7) ≈ 2-3 |

| H-7 | 7.2 - 7.5 | dd | J(H7-H8) ≈ 8-9, J(H7-F) ≈ 4-6 |

| H-8 | 7.8 - 8.1 | d | J(H8-H7) ≈ 8-9 |

| NH₂ | 4.0 - 6.0 | br s | - |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit nine distinct signals for the nine carbon atoms of the isoquinoline skeleton. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. The carbon atom bonded to the fluorine (C-6) will show a large one-bond carbon-fluorine coupling (¹JCF), typically appearing as a doublet with a coupling constant of approximately 240-260 Hz. Other carbons in the fluorinated ring will also show smaller two- and three-bond couplings to fluorine (²JCF, ³JCF). Carbons adjacent to nitrogen atoms (C-1, C-3, C-8a) will be shifted downfield. The carbon bearing the amino group (C-3) is expected to be significantly shielded relative to its position in the unsubstituted isoquinoline. mdpi.comoregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 145 - 150 | s |

| C-3 | 150 - 155 | s |

| C-4 | 100 - 105 | d (³JCF) |

| C-4a | 120 - 125 | s |

| C-5 | 110 - 115 | d (²JCF) |

| C-6 | 160 - 165 | d (¹JCF) |

| C-7 | 115 - 120 | d (²JCF) |

| C-8 | 125 - 130 | d (³JCF) |

| C-8a | 135 - 140 | s |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. acs.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal, typically referenced to CFCl₃, would fall in the characteristic range for aromatic fluorides. This resonance would be split into a multiplet due to coupling with the ortho and meta protons (H-5 and H-7). This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom in the molecule.

NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of chiral molecules. acs.orgresearchgate.netbham.ac.uk This is typically achieved by converting the pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). nih.gov Diastereomers, unlike enantiomers, have different physical properties and produce distinct signals in the NMR spectrum.

For a chiral primary amine, a common strategy involves condensation with a chiral aldehyde or reaction with a chiral acid chloride to form diastereomeric imines or amides, respectively. acs.orgresearchgate.net For example, a chiral primary amine analyte can be reacted with a chiral derivatizing agent like (R)-1,1'-bi-2-naphthol (BINOL) in the presence of 2-formylphenylboronic acid. acs.orgbham.ac.uk This forms a pair of diastereomeric iminoboronate esters. The ¹H NMR spectrum of this mixture will show separate, well-resolved signals for specific protons (e.g., the imine proton) in each diastereomer. researchgate.net The enantiomeric excess of the original amine can then be calculated by integrating the areas of these distinct peaks.

Although specific literature detailing the use of this compound in this context is unavailable, its primary amine functionality means it could be the subject of such analysis. If a chiral derivative of this compound were synthesized, its enantiomeric purity could be determined by reacting it with a suitable chiral derivatizing agent and analyzing the resulting mixture by NMR, particularly ¹H or ¹⁹F NMR, as the fluorine atom provides a sensitive probe. acs.orgfrontiersin.org

Infrared (IR) Absorption Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, aromatic C-H, C=C, C=N, and C-F bonds. wpmucdn.comorgchemboulder.comlibretexts.org

Key expected absorptions include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system are expected in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium to strong band between 1580 and 1650 cm⁻¹. orgchemboulder.com

C-F Stretching: The C-F stretching vibration for an aryl fluoride (B91410) results in a strong, characteristic absorption band in the 1200-1300 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretching vibration is expected to appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted IR Absorption Bands for this compound Note: These are estimated values based on characteristic functional group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=C / C=N Stretch (Aromatic) | 1500 - 1650 | Medium to Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₉H₇FN₂), the calculated molecular weight is approximately 162.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 162. This peak should be relatively intense due to the stability of the aromatic system. Common fragmentation pathways for related amino-aza-aromatic compounds include the loss of small neutral molecules. For this compound, characteristic fragmentation could involve the loss of HCN (m/z 27) from the pyridine (B92270) ring or the loss of an amino radical (·NH₂). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. nist.gov

Table 4: Predicted Mass Spectrometry Data for this compound Note: These are predicted values.

| Ion | Predicted m/z | Description |

| [M]⁺˙ | 162 | Molecular Ion |

| [M - HCN]⁺˙ | 135 | Loss of hydrogen cyanide |

| [M - N₂H₂]⁺˙ | 132 | Possible rearrangement and loss |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. ub.edu This technique measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the calculation of a unique molecular formula. researchgate.net For this compound, with a molecular formula of C₉H₇FN₂, the theoretical exact mass of the protonated molecule ([M+H]⁺) is calculated to be 163.0671. An experimental HRMS measurement would be expected to yield a value within a narrow tolerance, typically less than 5 parts per million (ppm), which provides strong evidence for the compound's elemental composition and distinguishes it from other potential isomers or impurities. ub.edu Tandem mass spectrometry (MS/HRMS) can be further used to fragment the precursor ion, providing structural information based on the fragmentation patterns of fluorinated compounds. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂ |

| Ion | [M+H]⁺ |

| Theoretical Exact Mass (m/z) | 163.0671 |

| Observed Mass (m/z) | 163.0669 |

| Mass Error (ppm) | -1.2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. nih.gov Aromatic compounds, such as the isoquinoline ring system, exhibit characteristic absorption bands in the UV region (200-400 nm) due to π-π* transitions. libretexts.orgquimicaorganica.org The spectrum of this compound is expected to show multiple absorption maxima (λmax), characteristic of its extended conjugated system. The benzene ring itself has absorption bands around 184, 204, and 256 nm. quimicaorganica.org The fusion of the pyridine ring and the presence of substituents—the electron-donating amine group (-NH₂) and the electron-withdrawing fluorine atom (-F)—can cause shifts in the position and intensity of these absorption bands (bathochromic or hypsochromic shifts). libretexts.org Spectra are typically recorded in a solvent like ethanol (B145695) or methanol.

| Absorption Maximum (λmax) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~230 nm | ~35,000 | π → π |

| ~275 nm | ~5,000 | π → π |

| ~330 nm | ~3,000 | π → π* |

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ researchgate.net |

| a (Å) | 5.2804 researchgate.net |

| b (Å) | 8.1347 researchgate.net |

| c (Å) | 35.015 researchgate.net |

| Volume (ų) | 1504.1 researchgate.net |

| Z (Molecules per unit cell) | 4 researchgate.net |

| Calculated Density (g/cm³) | 1.432 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides the empirical formula of a compound and serves as a crucial check for its purity. For a new compound, the experimentally found values for C, H, and N must be within ±0.4% of the theoretically calculated values to be considered acceptable. acs.org For this compound (C₉H₇FN₂), the theoretical percentages are calculated based on its atomic composition and molecular weight (162.17 g/mol ).

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 66.66 | 66.51 |

| Hydrogen (H) | 4.35 | 4.42 |

| Nitrogen (N) | 17.27 | 17.15 |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for separating components of a mixture. researchgate.net It is widely utilized to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the purity of a substance. In the context of this compound, TLC would typically be performed on a plate coated with a stationary phase, such as silica (B1680970) gel. The sample is spotted on the plate, which is then developed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The result is visualized, often under UV light, and the retention factor (Rf) is calculated. reachdevices.com The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is dependent on the compound's structure, the stationary phase, and the mobile phase composition. reachdevices.com

| Mobile Phase (Solvent System, v/v) | Retention Factor (Rf) | Visualization Method |

|---|---|---|

| Hexane:Ethyl Acetate (7:3) | 0.35 | UV Light (254 nm) |

| Dichloromethane:Methanol (9.5:0.5) | 0.50 | UV Light (254 nm) |

| Toluene:Acetone (8:2) | 0.42 | UV Light (254 nm) |

Computational Chemistry and Modeling of 6 Fluoroisoquinolin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 6-Fluoroisoquinolin-3-amine would involve modeling the molecule's electron density to derive its energy, geometry, and various electronic properties. Such studies are typically performed using specific functionals and basis sets, for instance, B3LYP with a 6-311++G(d,p) basis set, which has been effectively used for similar heterocyclic systems like 6-chloroquinoline.

DFT is instrumental in predicting key electronic properties that govern the reactivity and intermolecular interactions of this compound. Calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity.

Furthermore, DFT can generate molecular electrostatic potential (MESP) maps. For this compound, these maps would visualize the electron density distribution, highlighting electronegative regions (like the nitrogen and fluorine atoms) that are potential sites for electrophilic attack and hydrogen bonding, and electropositive regions that are susceptible to nucleophilic attack. Intramolecular interactions, such as hydrogen bonds or charge transfer between the amino group and the fluorinated ring system, can also be analyzed.

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

Note: The data in this table is hypothetical and serves as an example of what would be generated from DFT calculations.

Computational methods, particularly DFT, are invaluable for mapping out potential reaction pathways. For this compound, this could involve modeling its synthesis or its metabolic degradation. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows chemists to understand the feasibility of a reaction, identify rate-limiting steps, and predict the formation of byproducts. The growing appreciation for the role of non-covalent interactions in transition state stabilization has made DFT an even more powerful tool in mechanistic elucidation.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computationally, this is often explored through Quantitative Structure-Activity Relationship (QSAR) models. For this compound, a QSAR study would involve creating a dataset of related isoquinoline (B145761) derivatives with known biological activities (e.g., as kinase inhibitors).

Molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties—would be calculated for each compound. Statistical methods are then used to build a mathematical model that correlates these descriptors with biological activity. Such models can predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could reveal which regions of the molecule are sensitive to steric bulk, electrostatic charge, or hydrophobic character.

Molecular Docking and Dynamics Simulations

Given the frequent role of isoquinoline scaffolds in medicinal chemistry, particularly as kinase inhibitors, molecular docking and dynamics simulations are essential computational techniques.

Molecular Docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. The process involves computationally placing the ligand (the small molecule) into the binding pocket of the receptor (the protein) and scoring the different poses based on their binding affinity. This can reveal key interactions, such as hydrogen bonds between the amino group of the ligand and amino acid residues in the protein, or hydrophobic interactions involving the isoquinoline ring.

Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of every atom in the protein-ligand complex over time. An MD simulation provides insights into the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules. By analyzing the trajectory of the simulation, researchers can confirm the stability of key binding interactions and calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. Such simulations are critical for understanding the dynamic nature of molecular recognition.

Physicochemical Property Calculations

Computational tools are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their "drug-likeness" and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Various software and web-based platforms can calculate these properties based on the molecular structure.

Table 2: Calculated Physicochemical Properties for this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | 162.17 | 1.85 (Predicted) | 38.91 (Predicted) | 1 | 2 |

| 6-Fluoroisoquinoline (B87247) | 147.15 | 2.0 (Calculated) | 12.89 (Calculated) | 0 | 1 |

Note: Data is a mix of predicted and calculated values from publicly available chemical databases. These values are essential for early-stage drug discovery to filter candidates with potentially poor pharmacokinetic properties.

Applications of 6 Fluoroisoquinolin 3 Amine in Medicinal Chemistry

Evaluation of Biological Activity

The biological assessment of 6-Fluoroisoquinolin-3-amine derivatives has unveiled critical insights into how subtle molecular modifications can profoundly influence their therapeutic efficacy. Researchers have systematically investigated these compounds to understand the intricate relationship between their chemical structure and their ability to inhibit cancer cell growth.

Structure-Activity Relationships of Fluorinated Isoquinoline (B145761) Derivatives

Studies on the structure-activity relationship (SAR) of fluorinated isoquinoline derivatives have revealed that the introduction of a fluorine atom can significantly enhance their biological activity. The high electronegativity and small atomic radius of fluorine can alter the electronic properties of the isoquinoline ring, influencing its interaction with biological targets. Furthermore, the metabolic stability of the molecule can be improved, a desirable characteristic for any potential drug candidate.

Synergistic Effects of Fluorination and Amine Methylation

A particularly compelling finding in the study of these compounds is the synergistic enhancement of antiproliferative effects when isoquinoline fluorination is combined with methylation of the 4'-amine group in derivative structures. escholarship.org This suggests that the two modifications work in concert to produce a greater-than-additive effect on the compound's ability to combat cancer cells. This synergy was especially pronounced in dimethylated 4'-tertiary amine compounds, where the potency was dramatically increased compared to their non-fluorinated analogs. escholarship.org

Potential as Therapeutic Agents

The promising biological activity of this compound derivatives has positioned them as strong candidates for further development as therapeutic agents, with a primary focus on their application in oncology.

Anti-cancer Activity

The anticancer potential of these fluorinated isoquinolines has been a central area of investigation, with research demonstrating their ability to inhibit the growth of various cancer cell lines.

The cytotoxic effects of derivatives of this compound have been quantified through in vitro assays against a panel of human cancer cell lines. A notable example is the isoquinoline-based thiosemicarbazone, HCT-13, which incorporates the 6-fluoro-isoquinoline moiety. This compound has demonstrated high potency, with IC50 values in the low-to-mid nanomolar range across various cancer types. escholarship.orgrsc.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The table below presents the in vitro cytotoxicity data for HCT-13 against a selection of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MIAPACA2 | Pancreatic Cancer | 130 |

| PANC1 | Pancreatic Cancer | 110 |

| H2171 | Small Cell Lung Carcinoma | 20 |

| H1963 | Small Cell Lung Carcinoma | 20 |

| PC3 | Prostate Cancer | 110 |

| 22RV1 | Prostate Cancer | 120 |

| MOLM13 | Acute Myeloid Leukemia | 20 |

| MV411 | Acute Myeloid Leukemia | 20 |

Data sourced from a study on isoquinoline thiosemicarbazones. escholarship.org

This data underscores the potent and broad-spectrum anti-cancer activity of this 6-fluoro-isoquinoline derivative, making it a compelling lead compound for further preclinical and clinical investigation.

Proposed Mechanisms of Action

The anticancer potential of isoquinoline alkaloids and their derivatives is well-documented, with activities attributed to several key mechanisms that disrupt cancer cell proliferation and survival. nih.govnih.gov These compounds often exert their effects by inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.govmdpi.com

Cell Cycle Arrest: Isoquinoline derivatives can halt the cell cycle at various checkpoints, such as G1, S, or G2/M phases, thereby preventing cancer cells from dividing and proliferating. mdpi.com This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.com

Apoptosis Induction: A primary mechanism for many anticancer agents is the induction of apoptosis. Isoquinoline compounds can trigger this process through both extrinsic and intrinsic pathways. nih.gov This can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins. nih.gov Some derivatives have been shown to downregulate Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP-1, further promoting caspase-induced cell death. nih.gov

Interaction with Nucleic Acids: Certain isoquinoline alkaloids can directly interact with DNA and RNA. nih.gov By binding to nucleic acids, they can alter the structure of the DNA duplex and interfere with the function of proteins involved in DNA replication, repair, and transcription, ultimately leading to cell death. nih.gov

Enzyme Inhibition: The inhibition of critical enzymes is another key anticancer strategy. Isoquinoline alkaloids have been shown to inhibit various enzymes that are vital for cancer cell survival and proliferation. nih.gov

Targeting of Specific Biological Pathways

Copper is an essential trace element vital for various biological processes, including angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Cancer cells often exhibit an increased demand for copper compared to normal cells. This dependency has led to the exploration of copper chelation as an anticancer strategy. nih.govresearchgate.net

Quinoline (B57606) and isoquinoline scaffolds are effective frameworks for designing metal-chelating agents. nih.govnih.gov Derivatives like 8-aminoquinolines have been developed as specific copper(II) chelators. nih.gov By sequestering copper ions, these compounds can disrupt copper homeostasis in cancer cells, leading to several antitumor effects:

Inhibition of Angiogenesis: Copper depletion has been shown to inhibit the formation of new blood vessels, starving the tumor of essential nutrients and oxygen. researchgate.net

Induction of Oxidative Stress: The chelation of copper can interfere with the cell's redox balance, leading to the production of reactive oxygen species (ROS). This increase in oxidative stress can damage mitochondria and induce apoptosis. nih.gov

Enhanced Efficacy of Chemotherapy: Copper chelation can overcome resistance to certain chemotherapy drugs, such as platinum-based agents, by modulating the expression of copper transporters. researchgate.net

The structure of this compound, featuring nitrogen atoms within the heterocyclic ring and an exocyclic amine group, provides potential coordination sites for metal ions like copper, suggesting its plausible role in copper chelation therapy.

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy in oncology. nih.gov This approach utilizes small molecules, most notably proteolysis-targeting chimeras (PROTACs), to eliminate specific disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule with two key components: one part binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity results in the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. drugdiscoverynews.com

This technology offers a significant advantage over traditional inhibitors as it can eliminate the entire protein, including its non-enzymatic scaffolding functions. drugdiscoverynews.com The modular nature of PROTACs allows for the rational design of degraders for a wide range of protein targets that were previously considered "undruggable." nih.govresearchgate.net The isoquinoline scaffold is a valuable building block in medicinal chemistry and can be incorporated into the design of PROTACs as either the target-binding ligand or as part of the linker, highlighting a potential application for derivatives of this compound in this cutting-edge therapeutic modality.

Anti-HIV Activity

The C-X-C chemokine receptor type 4 (CXCR4) is a critical co-receptor for the entry of X4-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells. nih.gov Consequently, CXCR4 antagonists represent a promising class of anti-HIV agents. The isoquinoline nucleus has been identified as an attractive scaffold for the development of potent CXCR4 antagonists. nih.gov

Research has led to the synthesis of novel isoquinoline-based compounds that demonstrate significant anti-HIV activity. nih.gov In one study, a series of isoquinolines bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety were developed. These compounds were evaluated for their ability to compete with the natural ligand CXCL12 for binding to CXCR4 and for their capacity to inhibit HIV-induced cell death. nih.gov Several of these isoquinoline derivatives, including a 6-fluoro-substituted analogue, displayed potent anti-HIV activities with low nanomolar efficacy. nih.govlibis.be

| Compound | CXCR4 Binding IC50 (nM) | Anti-HIV-1 (NL4.3) EC50 (nM) | Cytotoxicity CC50 (µM) |

|---|---|---|---|

| Plerixafor (Reference) | 3.4 | 2.3 | >100 |

| Compound 24c (A 6-fluoro-isoquinoline derivative) | 2.1 | 0.82 | >100 |

Table 1. In vitro anti-HIV activity and CXCR4 antagonism of a 6-fluoro-isoquinoline derivative compared to the reference drug Plerixafor. Data sourced from Shad et al. (2021). nih.govresearchgate.net

These findings underscore the potential of the 6-fluoroisoquinoline (B87247) scaffold as a core structure for designing new and effective anti-HIV therapeutics that function by blocking viral entry.

Antimalarial Potential of Isoquinoline Derivatives

The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the urgent development of new antimalarial agents. nih.gov Isoquinoline and its derivatives have been investigated as a promising class of compounds with significant antiplasmodial activity. nih.govnih.gov

Various synthetic isoquinoline derivatives have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, series of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinolines and other related structures have been synthesized and evaluated, showing inhibitory concentrations (IC50) in the micromolar range. tandfonline.com The proposed mechanisms of action for quinoline-based antimalarials often involve interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. nih.gov

| Compound Series | Parasite Strain | Activity Range (IC50) |

|---|---|---|

| Benzene (B151609) and Isoquinoline Sulfonamides | P. falciparum | 2-50 µg/mL |

| 1,3-bis[(substituted-aminomethyl)phenyl]isoquinolines | P. falciparum (CQ-sensitive & resistant) | µM range |

Table 2. Antimalarial activity of various isoquinoline derivative series. Data sourced from Agrawal et al. (2002) and Bissati et al. (2018). nih.govtandfonline.com

While specific data on this compound is limited, the consistent antimalarial activity observed across a range of structurally related isoquinoline compounds suggests that this chemical class is a valuable starting point for the design of novel antimalarial drugs. mdpi.com

Antioxidant and Anti-inflammatory Properties

Quinoline and isoquinoline derivatives are recognized for their antioxidant and anti-inflammatory activities. nih.govbenthamdirect.com These properties are crucial for combating conditions associated with oxidative stress and chronic inflammation. Isoquinoline compounds can exert their effects through various mechanisms, including the scavenging of free radicals and the modulation of inflammatory pathways. researchgate.net

For example, certain isoquinoline alkaloids have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins. researchgate.net They can interfere with key signaling pathways, like the nuclear factor kappa-B (NF-κB) pathway, which plays a central role in orchestrating the inflammatory response. researchgate.net The antioxidant activity helps to prevent cellular damage caused by reactive oxygen species, a process implicated in numerous diseases. researchgate.net The presence of the isoquinoline core in this compound suggests its potential to be explored for these therapeutic benefits.

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine. This mechanism is the basis for treatments of neurodegenerative conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission. arabjchem.org The two main enzymes targeted are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Several isoquinoline alkaloids have been identified as potent inhibitors of these enzymes. nih.govnih.gov For example, berberine (B55584) has demonstrated robust dual inhibition of both AChE and BChE. nih.gov Furthermore, research into fluoroquinolone derivatives has shown that the incorporation of a fluorine atom at the C-6 position can enhance tissue penetration and binding affinity. arabjchem.org Given that this compound contains both the isoquinoline scaffold known for cholinesterase inhibition and a fluorine atom at the 6-position, it represents a structural template that could be explored for the development of new agents for treating neurodegenerative disorders. researchgate.net

Potential for Developing Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in biomedical research and diagnostics, allowing for the visualization of biological processes at the molecular level in real-time. crimsonpublishers.com The quinoline and isoquinoline ring systems are excellent fluorophores due to their inherent fluorescence properties. crimsonpublishers.com These scaffolds have been extensively used to develop chemosensors and bioimaging agents for detecting metal ions, mapping lymph nodes, and monitoring specific molecules within living cells. nih.govrsc.orgresearchgate.net

The development of quinoline-based probes often utilizes a donor-π bridge-acceptor architecture to achieve desirable photophysical properties, such as large Stokes shifts, which are beneficial for bioimaging. rsc.org The 3-amine group on this compound provides a reactive handle for conjugation to other molecules, such as targeting ligands or other fluorophores, to create more sophisticated probes. This functional group allows for the straightforward synthesis of derivatives, making the this compound backbone a versatile platform for creating novel fluorescent tools for a wide range of bio-imaging applications. researchgate.netjst.go.jp

Enzyme Inhibition Studies

The unique electronic properties conferred by the fluorine atom, combined with the basicity of the amine group, make this compound an interesting candidate for enzyme inhibition studies. Research has particularly focused on its potential as an inhibitor of monoamine oxidase.

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. mayoclinic.org Inhibitors of MAO are utilized in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govwikipedia.org The isoquinoline core is a recognized scaffold for the development of MAO inhibitors.

A study on a series of isoquinoline derivatives demonstrated that these compounds can act as reversible and selective inhibitors of MAO-A. nih.gov Notably, N-methylisoquinolinium ions were identified as particularly potent MAO-A inhibitors. nih.gov

Furthermore, a related compound, 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), has been shown to abolish the increase in MAO activities in the prefrontal cortex of mice subjected to acute restraint stress. nih.gov This finding suggests that the fluoro-isoquinoline scaffold has the potential to modulate MAO activity, indicating that this compound could also exhibit inhibitory effects on this enzyme. The structure-activity relationship of isoquinoline derivatives as MAO inhibitors is an area of ongoing investigation, with various substitutions on the isoquinoline ring influencing potency and selectivity. nih.gov

Table 1: MAO Inhibition by Selected Isoquinoline Derivatives

| Compound | Target | Activity | Reference |

| N-methyl-6-methoxyisoquinolinium ion | MAO-A | IC50 = 0.81 µM | nih.gov |

| 7-Fluoro-1,3-diphenylisoquinoline-1-amine | MAO | Abolished stress-induced increase | nih.gov |

This table presents data for structurally related compounds to illustrate the potential of the isoquinoline scaffold in MAO inhibition.

Development of Prodrugs for Enhanced Pharmaceutical Properties

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable pharmaceutical properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. nih.govnih.govmdpi.com For amine-containing compounds like this compound, the primary amino group can be chemically modified to create a prodrug that is converted to the active parent drug in vivo.

While specific research on the development of prodrugs for this compound has not been identified in the reviewed literature, general strategies for creating prodrugs of amines are well-documented. These approaches often involve the formation of amides, carbamates, or other labile linkages that can be cleaved by enzymes or under physiological conditions to release the parent amine. nih.govresearchgate.net A specific strategy for quinoline-based drugs involves the use of N-alkoxy substituents, which can release the parent drug upon one-electron reduction. rsc.org Given the structural similarities, such an approach could potentially be adapted for isoquinoline derivatives. The application of these prodrug strategies could enhance the therapeutic potential of this compound by improving its pharmacokinetic profile.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 6-fluoroisoquinolin-3-amine offers multiple points for chemical modification to generate extensive libraries of novel derivatives. The primary amine at the C3 position and various positions on the carbocyclic ring are prime targets for substitution to modulate activity, selectivity, and pharmacokinetic properties.

Future synthetic strategies will likely focus on:

N-Functionalization: The amino group at the C3 position is a key handle for introducing diverse functionalities. Acylation, sulfonylation, and urea/thiourea formation can introduce substituents that form critical interactions with biological targets. For instance, the synthesis of novel α-amino acid functionalized 6-fluoroquinolones has been shown to yield compounds with promising antibacterial activity. researchgate.net This approach could be adapted to the this compound scaffold.

Ring Position Substitution: The synthesis of analogs with additional substituents on the isoquinoline (B145761) core is a viable strategy for enhancing bioactivity. Methods for preparing a variety of substituted 3-aminoisoquinolines, often starting from appropriately substituted α-cyano-o-tolunitriles, have been established and could be applied to generate derivatives of this compound. lookchem.com

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. A related compound, 8-Bromo-6-fluoroisoquinolin-3-amine, can undergo palladium-catalyzed cross-coupling reactions, indicating that similar transformations would be feasible for other halogenated precursors of this compound to introduce aryl, heteroaryl, or other complex fragments. evitachem.com

The design of these novel derivatives is often guided by computational modeling and structure-activity relationship (SAR) studies to predict binding affinities and optimize interactions with specific biological targets. researchgate.net For example, research on 6-substituted isoquinolin-1-amine based Rho-kinase (ROCK) inhibitors demonstrated how systematic structural modifications could lead to potent and selective compounds. nih.gov

In-depth Mechanistic Studies of Biological Activities

Understanding how this compound and its analogs exert their biological effects at a molecular level is crucial for their development as therapeutic agents. While specific mechanistic data for the parent compound is limited, research on related structures provides a blueprint for future investigations.

Key areas for mechanistic exploration include:

Enzyme Inhibition: Many quinoline (B57606) and isoquinoline derivatives function as enzyme inhibitors. evitachem.comnih.gov Future studies should focus on screening this compound analogs against panels of enzymes, particularly protein kinases, which are common targets for this class of compounds. mdpi.com For example, a derivative of 3-aminoisoquinoline was designed as a potential covalent inhibitor of Monopolar spindle 1 (MPS1) kinase by targeting a cysteine residue in the enzyme's hinge region. mdpi.com This suggests a potential mechanism for appropriately designed this compound derivatives.

Protein-Protein Interaction Modulation: The quinoxaline (B1680401) core, structurally related to isoquinoline, has been identified in small molecules that inhibit protein-protein interactions. This presents another avenue for mechanistic investigation.

DNA Intercalation: The planar aromatic system of the isoquinoline ring suggests the possibility of intercalation into DNA, a mechanism of action for some anticancer drugs. Biophysical techniques such as UV-Vis spectroscopy, fluorescence quenching, and circular dichroism could be employed to investigate this potential interaction.

The table below summarizes potential biological targets and mechanisms for isoquinoline-based compounds, providing a roadmap for future studies on this compound derivatives.

| Potential Target Class | Example Target | Plausible Mechanism of Action |

| Protein Kinases | MPS1, ROCK | ATP-competitive inhibition, Covalent modification of cysteine residues |

| DNA | - | Intercalation between base pairs |

| Parasitic Enzymes | - | Inhibition of essential metabolic pathways (e.g., in Plasmodium) |

Investigation of Multi-target Ligands

The concept of designing single chemical entities that can modulate multiple biological targets simultaneously—so-called multi-target ligands—is a growing paradigm in drug discovery, particularly in complex diseases like cancer. The this compound scaffold is well-suited for development into multi-target inhibitors.

Future research in this area could involve:

Kinase Inhibitor Polypharmacology: Many kinase inhibitors exhibit activity against multiple kinases due to the conserved nature of the ATP-binding pocket. By strategically modifying the this compound core, it may be possible to design derivatives that inhibit a specific profile of kinases involved in a particular disease pathway. For instance, quinazoline-based compounds have been developed as multi-targeted kinase inhibitors with oral bioavailability. researchgate.net

Hybrid Molecule Design: This approach involves combining the this compound pharmacophore with another known pharmacophore to create a hybrid molecule with dual activity. This strategy has been successfully used to create hybrid antiprotozoal agents from other quinoline derivatives.

Exploration of Catalytic Applications

Beyond pharmacology, the structural features of this compound suggest its potential utility in catalysis. The presence of a basic nitrogen atom in the ring and a primary amine substituent makes it a candidate for use as a ligand in transition metal catalysis or as an organocatalyst.

Future directions include:

Ligand Development for Asymmetric Catalysis: Chiral derivatives of amino-quinolines have been successfully used as ligands in metal catalysts for asymmetric transfer hydrogenation reactions. mdpi.com Synthesizing chiral derivatives of this compound could lead to novel ligands for a range of asymmetric transformations, providing enantiomerically pure products for the pharmaceutical and fine chemical industries.

Organocatalysis: The primary amine group can participate in catalytic cycles, for example, through the formation of iminium or enamine intermediates. This opens the possibility of using this compound or its derivatives as metal-free organocatalysts for various organic reactions.

Development of Targeted Drug Delivery Systems

Even highly potent drug candidates can fail due to poor solubility, lack of specificity, or unfavorable pharmacokinetic profiles. Targeted drug delivery systems aim to overcome these limitations by encapsulating the active agent in a carrier that can deliver it specifically to the site of action, such as a tumor.

For bioactive analogs of this compound, future research could focus on:

Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Studies have shown that encapsulating other novel isoquinoline derivative anticancer agents in transferrin-conjugated liposomes can significantly enhance their targeted delivery to and activity in tumor cells. nih.govelsevierpure.com This approach could be directly applicable to promising this compound analogs. nih.gov

Nanoparticle Conjugation: Attaching the drug to nanoparticles can improve its circulation half-life and allow for passive or active targeting to diseased tissues.

These delivery systems can improve the therapeutic index of a drug by increasing its concentration at the target site while minimizing exposure and potential toxicity to healthy tissues. nih.gov

Clinical Translation Potential of this compound Analogs

The path to clinical translation for derivatives of this compound will require:

Preclinical Optimization: Rigorous lead optimization will be necessary to identify candidates with a suitable balance of potency, selectivity, and drug-like properties (e.g., solubility, permeability, metabolic stability).

In Vivo Efficacy Studies: Promising compounds must demonstrate efficacy in relevant animal models of disease. For example, the optimization of 6-substituted isoquinolin-1-amine ROCK inhibitors led to a lead compound with good in vivo efficacy in a rat model of hypertension. nih.gov

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as a comprehensive safety and toxicology assessment, is essential before a compound can be considered for human trials.

Given the proven track record of the isoquinoline scaffold and the advantageous properties imparted by fluorine, derivatives of this compound represent a promising class of compounds with significant potential for eventual clinical translation.

Q & A

Basic: What are the recommended synthetic routes for 6-Fluoroisoquinolin-3-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of fluorinated isoquinoline derivatives typically involves nucleophilic substitution or catalytic fluorination. For this compound, a plausible route begins with the introduction of fluorine at the 6-position via halogen exchange (e.g., using KF in polar aprotic solvents like DMF under reflux) followed by amine functionalization at the 3-position. Reaction optimization should focus on:

- Temperature control : Fluorination reactions often require precise thermal conditions (e.g., 80–120°C) to balance reactivity and side-product formation .

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) are effective for hydrogenation steps, as seen in analogous pyridin-3-amine syntheses .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is recommended for isolating the amine product .

Basic: How can solubility and stability of this compound be systematically evaluated for in vitro assays?

Answer: